JNJ-38877605 has been used in trials studying the treatment of Neoplasms.
c-Met Inhibitor JNJ-38877605 is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor JNJ-38877605 selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
CAS No.: 1072116-03-0
Cat. No.: VC13388205
Molecular Formula: C19H13F2N7
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline - 1072116-03-0](/images/structure/VC13388205.png)
Specification
CAS No. | 1072116-03-0 |
---|---|
Molecular Formula | C19H13F2N7 |
Molecular Weight | 377.3 g/mol |
IUPAC Name | 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline |
Standard InChI | InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 |
Standard InChI Key | JRWCBEOAFGHNNU-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 |
Canonical SMILES | CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-[Difluoro-(6-(1-methylpyrazol-4-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline is a heterocyclic organic compound with the molecular formula C₁₉H₁₃F₂N₇ and an average molecular mass of 377.358 g/mol . Its monoisotopic mass is 377.120050 Da, reflecting precise isotopic distribution . The compound is systematically named according to IUPAC guidelines, with the quinoline backbone serving as the primary scaffold. Substituents include a difluoromethyl group bridging the quinoline core to a triazolopyridazine ring, which is further functionalized with a 1-methylpyrazol-4-yl moiety .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 943540-75-8 | |
Molecular Formula | C₁₉H₁₃F₂N₇ | |
Average Mass | 377.358 g/mol | |
Monoisotopic Mass | 377.120050 Da | |
Synonyms | JNJ38877605, MET_HUMAN |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 6-[difluoro-(6-(1-methylpyrazol-4-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline involves multi-step organic reactions, as detailed in analogous compounds from the literature . A representative route includes:
-
Stille Coupling: Introduction of the 1-methylpyrazol-4-yl group to a halogenated pyridazine precursor using palladium catalysis .
-
Cyclization: Formation of the triazolopyridazine ring via azide-alkyne Huisgen cycloaddition or thermal cyclization .
-
Difluoromethylation: Attachment of the difluoromethyl group to the quinoline core using reagents like diethylaminosulfur trifluoride (DAST) .
Key Reaction Steps from JNJ38877605 Synthesis :
-
Intermediate 8a: 5-(5,6-Difluoropyridin-3-yl)-3-methylisoxazole synthesized via Stille coupling (yield: 60%).
-
Cyclization to Triazolopyridazine: Treatment with hydrazine and subsequent cyclization with DEAD (diethyl azodicarboxylate) yielded the triazolopyridazine core.
-
Chiral Resolution: Enantiomers were separated using chiral chromatography to isolate the pharmacologically active (R)-isomer .
Pharmacological Activity and Mechanism
MET Kinase Inhibition
6-[Difluoro-(6-(1-methylpyrazol-4-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline is a potent inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, with IC₅₀ values in the low nanomolar range (e.g., 1–10 nM) in biochemical assays . MET signaling is implicated in tumorigenesis, making this compound a candidate for cancer therapy .
Table 2: Pharmacodynamic Data from Preclinical Studies
Parameter | Value |
---|---|
MET Phosphorylation IC₅₀ | 2.3 nM |
Cellular Proliferation IC₅₀ | 15 nM (HGF-dependent cells) |
Unbound Plasma Half-life | 9 hours (murine model) |
In Vivo Efficacy
In murine pharmacodynamic (PD) models, oral administration at 10 mg/kg suppressed HGF-induced MET phosphorylation in liver tissue by >90% for 9 hours post-dose . Sustained target engagement correlated with unbound plasma concentrations exceeding the cellular IC₉₀ (193 nM), supporting once-daily dosing regimens .
Structure-Activity Relationships (SAR)
Role of the 1-Methylpyrazole Substituent
Comparative studies with analogs (e.g., pyridinyl variants) reveal that the 1-methylpyrazol-4-yl group optimizes hydrophobic interactions with MET’s ATP-binding pocket . Replacement with bulkier substituents (e.g., 3-methylisoxazole) reduces potency, while smaller groups (e.g., unsubstituted pyridine) decrease metabolic stability .
Impact of the Difluoromethyl Linker
The difluoromethyl bridge enhances metabolic resistance to oxidative degradation compared to non-fluorinated analogs. Fluorine’s electronegativity also fine-tunes the compound’s electron distribution, improving binding affinity .
Applications and Clinical Relevance
Anticancer Therapeutics
As a MET inhibitor, this compound has been evaluated in preclinical models of MET-driven cancers, including hepatocellular carcinoma and non-small cell lung cancer (NSCLC) . MET amplification and overexpression are recurrent in these malignancies, making targeted inhibition a viable therapeutic strategy.
Combination Therapies
Synergy with EGFR inhibitors (e.g., erlotinib) has been observed in vitro, suggesting potential for combination regimens to overcome resistance mechanisms in NSCLC .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume